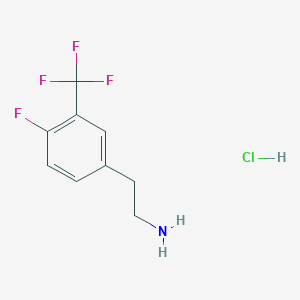
n-(4-(3-Hydroxybutyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-(3-Hydroxybutyl)phenyl)acetamide: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a hydroxybutyl group attached to a phenyl ring, which is further connected to an acetamide group. It is a white crystalline powder that is soluble in organic solvents like ethanol and acetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(3-Hydroxybutyl)phenyl)acetamide typically involves the reaction of 4-(3-hydroxybutyl)aniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to achieve high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: n-(4-(3-Hydroxybutyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: n-(4-(3-Hydroxybutyl)phenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of hydroxybutyl groups on biological activity. It is also used in the development of new drugs and pharmaceuticals .
Medicine: Its structure is similar to that of other known analgesics, making it a candidate for further investigation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations .
Mécanisme D'action
The mechanism of action of n-(4-(3-Hydroxybutyl)phenyl)acetamide involves its interaction with specific molecular targets in the body. The hydroxybutyl group enhances its solubility and bioavailability, allowing it to effectively reach its target sites. The compound is believed to inhibit the activity of certain enzymes, such as cyclooxygenases (COX), which are involved in the production of prostaglandins. This inhibition leads to a reduction in inflammation and pain .
Comparaison Avec Des Composés Similaires
n-(4-Hydroxyphenyl)acetamide (Paracetamol): Both compounds have similar analgesic properties, but n-(4-(3-Hydroxybutyl)phenyl)acetamide has an additional hydroxybutyl group, which may enhance its solubility and bioavailability.
n-(4-Hydroxybutyl)benzamide: This compound is structurally similar but lacks the acetamide group, which may affect its biological activity.
Uniqueness: this compound is unique due to the presence of the hydroxybutyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, making it more effective in biological systems .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-[4-(3-hydroxybutyl)phenyl]acetamide |
InChI |
InChI=1S/C12H17NO2/c1-9(14)3-4-11-5-7-12(8-6-11)13-10(2)15/h5-9,14H,3-4H2,1-2H3,(H,13,15) |
Clé InChI |
CANFUZBXSGHBNC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol](/img/structure/B13526676.png)

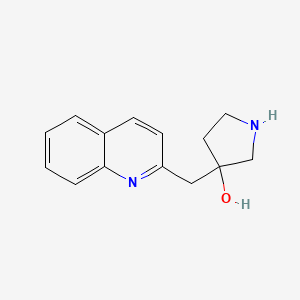
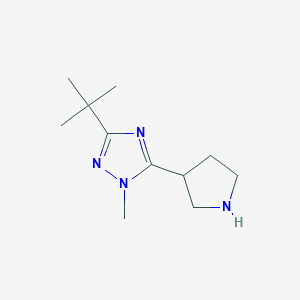
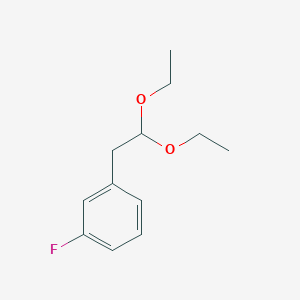
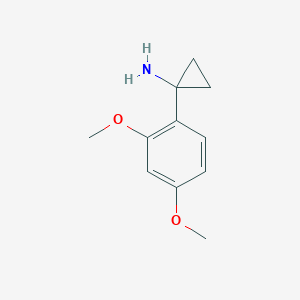
![1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13526733.png)

![[(2R)-3,3-dimethyloxiran-2-yl]methanol](/img/structure/B13526754.png)
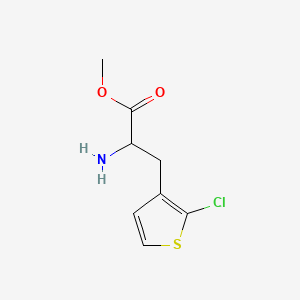
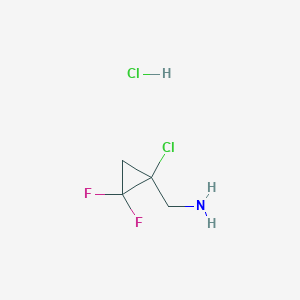

![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)
